1-[(4-Nitrophenyl)acetyl]piperidine
CAS No.: 105072-35-3
Cat. No.: VC7813204
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-Nitrophenyl)acetyl]piperidine - 105072-35-3](/images/structure/VC7813204.png)
Specification
CAS No. | 105072-35-3 |
---|---|
Molecular Formula | C13H16N2O3 |
Molecular Weight | 248.28 g/mol |
IUPAC Name | 2-(4-nitrophenyl)-1-piperidin-1-ylethanone |
Standard InChI | InChI=1S/C13H16N2O3/c16-13(14-8-2-1-3-9-14)10-11-4-6-12(7-5-11)15(17)18/h4-7H,1-3,8-10H2 |
Standard InChI Key | FDMKTLRBJSCSDE-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | C1CCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural Characterization and Nomenclature
1-[(4-Nitrophenyl)acetyl]piperidine (IUPAC name: 1-[(4-nitrophenyl)acetyl]piperidine) consists of a piperidine ring—a six-membered saturated heterocycle with one nitrogen atom—linked via a methylene group to a 4-nitrophenylacetyl moiety. The acetyl group bridges the piperidine nitrogen and the aromatic nitro group, creating a planar arrangement that influences electronic distribution and reactivity .
The molecular formula is C₁₃H₁₅N₂O₃, with a calculated molecular weight of 253.27 g/mol. Key structural features include:
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Piperidine ring: Confers basicity due to the amine group, with a pKa of ~1.92 for analogous 1-(4-nitrophenyl)piperidine derivatives .
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4-Nitrophenyl group: Introduces strong electron-withdrawing effects, enhancing stability and directing electrophilic substitution reactions.
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Acetyl linker: Facilitates conjugation between the aromatic and heterocyclic components, modulating solubility and intermolecular interactions .
Comparative analysis with structurally related compounds, such as 1-(4-nitrophenyl)piperidine (C₁₁H₁₄N₂O₂, MW 206.24 g/mol) , reveals that the acetyl group increases molecular weight by ~47 g/mol and alters polarity, as evidenced by predicted logP values (3.73 for related N,N-diethylpiperidine carboxamides) .
Synthetic Pathways and Optimization
Precursor Selection and Reaction Mechanisms
The synthesis of 1-[(4-nitrophenyl)acetyl]piperidine typically involves a two-step protocol:
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Preparation of 4-nitrophenylacetic acid: Achieved via nitration of phenylacetic acid followed by purification.
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Coupling with piperidine: Conducted using activating agents such as thionyl chloride (SOCl₂) to form the acid chloride intermediate, which reacts with piperidine in anhydrous conditions .
An alternative route employs Schotten-Baumann acylation, where 4-nitrophenylacetyl chloride is generated in situ and reacted with piperidine in the presence of a base (e.g., NaOH) to neutralize HCl byproducts . This method offers higher yields (~75–80%) compared to direct coupling, as demonstrated in analogous syntheses of 3-piperidinyl-1,3,4-oxadiazoles .
Spectroscopic Characterization
Synthesized compounds are validated using:
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¹H-NMR: Peaks at δ 1.45–1.70 (m, 6H, piperidine CH₂), δ 3.45 (s, 2H, acetyl CH₂), and δ 7.60–8.20 (m, 4H, aromatic protons) .
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IR spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric), and 1340 cm⁻¹ (NO₂ symmetric) .
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Mass spectrometry: Molecular ion peak at m/z 253.27 (M⁺) with fragmentation patterns consistent with loss of NO₂ (46 amu) and acetyl groups (43 amu) .
Physicochemical Properties
Experimental and predicted data for 1-[(4-nitrophenyl)acetyl]piperidine and related compounds are summarized below:
The acetyl group reduces crystallinity compared to 1-(4-nitrophenyl)piperidine, as indicated by the lower predicted melting point. Hydrophobicity (logP ~2.15) suggests moderate membrane permeability, advantageous for pharmaceutical applications .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The 4-nitrophenyl group directs incoming electrophiles to the meta position relative to the nitro group. For example, bromination under mild conditions yields 3-bromo-1-[(4-nitrophenyl)acetyl]piperidine, a precursor for cross-coupling reactions .
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 1-[(4-aminophenyl)acetyl]piperidine. This derivative serves as an intermediate for azo dyes or polyamide synthesis .
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